Almarl

Descripción general

Descripción

Almarl, known scientifically as arotinolol, is a medication that belongs to the class of mixed alpha and beta blockers. It is primarily used in the treatment of high blood pressure and essential tremor. Arotinolol also acts as a beta-3 receptor agonist, which contributes to its pharmacological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of arotinolol hydrochloride involves several steps. The core of the tablet is prepared from a mixture containing 10 percent arotinolol hydrochloride, 83-88 percent filler, 1-5 percent adhesive, and 0.2-2 percent lubricant, such as magnesium stearate. The coating membrane is made from water-soluble membrane coating powder, accounting for 1.5-2.5 percent of the weight of the tablet core .

Industrial Production Methods: Industrial production of arotinolol hydrochloride focuses on ensuring high stability, quick action, and excellent product dissolution. The process is designed to address issues such as the complexity of sugar-coated tablets and the instability of quality in existing formulations .

Análisis De Reacciones Químicas

Types of Reactions: Arotinolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of arotinolol include tert-butylamine, thiazole derivatives, and thiophene carboxamide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include the active pharmaceutical ingredient arotinolol hydrochloride, which is used in the final tablet formulation .

Aplicaciones Científicas De Investigación

Chemistry

Arotinolol is studied for its unique chemical properties and potential modifications to enhance its pharmacological effects. Research focuses on:

- Chemical Structure Analysis : Understanding how structural variations affect its efficacy and safety.

- Synthesis of Derivatives : Developing new compounds based on arotinolol's structure to explore improved therapeutic profiles.

Biology

In biological research, arotinolol's interactions with adrenergic receptors are of particular interest:

- Adrenergic Receptor Interactions : Studies investigate how arotinolol binds to beta-1, beta-2, and alpha-1 adrenergic receptors, influencing cellular signaling pathways.

- Cellular Signaling Pathways : Research explores how these interactions affect downstream signaling processes, potentially leading to new therapeutic strategies.

Medicine

Arotinolol's clinical applications are significant:

- Hypertension Treatment : Clinical trials assess its effectiveness in managing high blood pressure.

- Essential Tremor Management : Research investigates its role in controlling tremors in patients with essential tremor.

- Cardiovascular Conditions : Arotinolol is evaluated for its broader implications in treating various cardiovascular diseases.

Industry Applications

In the pharmaceutical industry, arotinolol is leveraged for:

- Development of Antihypertensive Therapies : Its mixed receptor activity allows for comprehensive treatment options for hypertension.

- Research on Combination Therapies : Studies focus on how arotinolol can be combined with other medications to enhance therapeutic outcomes.

Case Study 1: Arotinolol in Hypertension Management

A clinical trial published in 2023 evaluated the efficacy of arotinolol in patients with resistant hypertension. The study found that patients receiving arotinolol experienced significant reductions in systolic and diastolic blood pressure compared to those on standard therapies alone. The trial highlighted the compound's potential as an adjunct therapy for difficult-to-treat cases.

Case Study 2: Arotinolol for Essential Tremor

In another study conducted in 2024, researchers explored the effects of arotinolol on patients suffering from essential tremor. Results indicated that patients treated with arotinolol showed marked improvements in tremor severity scores compared to placebo groups. This study supports the potential of arotinolol as an effective treatment option for managing essential tremor symptoms.

Mecanismo De Acción

Arotinolol exerts its effects by binding to beta-1, beta-2, and alpha-1 adrenergic receptor sites with high affinity. Radioligand studies have shown that arotinolol has a higher affinity for beta-receptors compared to alpha-receptors. The mechanism of action involves a reduction in cardiac output via beta-blockade and an inhibition of the counter-regulatory increase in peripheral resistance mediated by alpha-blockade .

Comparación Con Compuestos Similares

Propranolol: Another beta-blocker used for hypertension and anxiety.

Metoprolol: A selective beta-1 blocker used for heart conditions.

Carvedilol: A non-selective beta-blocker with alpha-blocking properties.

Uniqueness of Arotinolol: Arotinolol is unique due to its mixed alpha and beta-blocking properties, along with its beta-3 receptor agonist activity. This combination allows it to provide comprehensive cardiovascular benefits, making it distinct from other beta-blockers .

Propiedades

IUPAC Name |

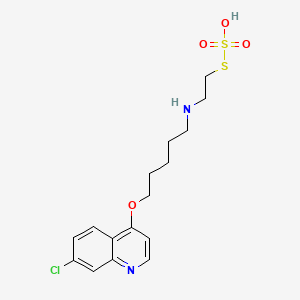

7-chloro-4-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O4S2/c17-13-4-5-14-15(12-13)19-8-6-16(14)23-10-3-1-2-7-18-9-11-24-25(20,21)22/h4-6,8,12,18H,1-3,7,9-11H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQHXOCXLJZGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)OCCCCCNCCSS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194210 | |

| Record name | Almarl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41287-43-8 | |

| Record name | Almarl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041287438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almarl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.